molecular formula C10H17NO2 B8292492 3-Cyano-5-methylhexanoic Acid Ethyl Ester

3-Cyano-5-methylhexanoic Acid Ethyl Ester

Cat. No. B8292492
M. Wt: 183.25 g/mol
InChI Key: WBQBMWWPFBMMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05637767

Procedure details

An 800 L still was charged with sodium chloride (21 kg, 359 mol), 2-carboxyethyl-3-cyano-5-methylhexanoic acid, ethyl ester (80.0 kg, 313 mol), dimethylsulfoxide (238 kg), and water (10.8 kg, 600 mol). The mixture was heated to 137°-148° C. for 8.5 hours. The mixture was cooled to below 50° C., and treated with methyl tert-butyl ether (125 kg). The mixture was cooled to 0°-10° C., and treated with water (160 L) in portions to maintain the temperature below 40° C. After stirring for 15-30 minutes, the phases were separated. The aqueous phase was extracted with methyl tert-butyl ether (125 kg). The organic extracts were combined with a vessel rinse (25 kg methyl tert-butyl ether) and was extracted with water (110 L). The water phase was discarded. The methyl tert-butyl ether phase was concentrated by atmospheric pressure distillation to a batch temperature of about 65° C. The batch was cooled to 30°-40° C. and further concentrated by vacuum distillation until the solvent content was acceptable (<5% methyl tert-butyl ether by area %GC analysis). The product was obtained as a brown oil (51.3 kg, 85.7%).
Quantity
21 kg
Type
reactant
Reaction Step One
Name
2-carboxyethyl-3-cyano-5-methylhexanoic acid, ethyl ester
Quantity
80 kg
Type
reactant
Reaction Step One
Quantity
238 kg
Type
reactant
Reaction Step One
Name
Quantity
10.8 kg
Type
solvent
Reaction Step One
Name
Quantity
160 L
Type
solvent
Reaction Step Two
Quantity
125 kg
Type
solvent
Reaction Step Three
Name
Yield
85.7%

Identifiers

REACTION_CXSMILES
[Cl-].[Na+].C(CC[CH:8]([CH:14]([C:19]#[N:20])[CH2:15][CH:16]([CH3:18])[CH3:17])[C:9]([O:11][CH2:12][CH3:13])=[O:10])(O)=O.CS(C)=O>O.C(OC)(C)(C)C>[C:19]([CH:14]([CH2:15][CH:16]([CH3:17])[CH3:18])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:20] |f:0.1|

Inputs

Step One
Name
Quantity
21 kg
Type
reactant
Smiles
[Cl-].[Na+]
Name
2-carboxyethyl-3-cyano-5-methylhexanoic acid, ethyl ester
Quantity
80 kg
Type
reactant
Smiles
C(=O)(O)CCC(C(=O)OCC)C(CC(C)C)C#N
Name
Quantity
238 kg
Type
reactant
Smiles
CS(=O)C
Name
Quantity
10.8 kg
Type
solvent
Smiles
O
Step Two
Name
Quantity
160 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
125 kg
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15-30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 137°-148° C. for 8.5 hours
Duration
8.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to below 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°-10° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 40° C
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methyl tert-butyl ether (125 kg)
CUSTOM
Type
CUSTOM
Details
The organic extracts were combined with a vessel
WASH
Type
WASH
Details
rinse (25 kg methyl tert-butyl ether)
EXTRACTION
Type
EXTRACTION
Details
was extracted with water (110 L)
CONCENTRATION
Type
CONCENTRATION
Details
The methyl tert-butyl ether phase was concentrated by atmospheric pressure distillation to a batch temperature of about 65° C
TEMPERATURE
Type
TEMPERATURE
Details
The batch was cooled to 30°-40° C.
CONCENTRATION
Type
CONCENTRATION
Details
further concentrated by vacuum distillation until the solvent content

Outcomes

Product
Details
Reaction Time
22.5 (± 7.5) min
Name
Type
product
Smiles
C(#N)C(CC(=O)OCC)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 51.3 kg
YIELD: PERCENTYIELD 85.7%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.